
3-Bromo-9-ethylcarbazole
Overview
Description
3-Bromo-9-ethylcarbazole: is an organic compound with the chemical formula C14H12BrN . It is a derivative of carbazole, where a bromine atom is substituted at the third position and an ethyl group at the ninth position of the carbazole ring. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices .
Mechanism of Action
Target of Action
3-Bromo-9-ethylcarbazole is a biochemical used in proteomics research Carbazole derivatives have been known to exhibit a range of biological activities .
Mode of Action
Carbazole-based compounds have been synthesized and studied for their photophysical properties . These compounds show promising antioxidant properties and anti-cholinesterase activities .
Biochemical Pathways
Carbazole derivatives have been known to interact with various biochemical pathways due to their antioxidant and anti-cholinesterase activities .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Carbazole derivatives have been known to exhibit antioxidant properties and anti-cholinesterase activities .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
Biochemical Analysis
Biochemical Properties
3-Bromo-9-ethylcarbazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with the aryl hydrocarbon receptor, which is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The nature of these interactions often involves binding to the receptor, leading to changes in gene expression and subsequent biological effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in melanoma cells by activating the p53 signaling pathway . This activation leads to increased cell apoptosis and reduced cell proliferation, highlighting its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its ability to enhance the phosphorylation of p53 at Ser15 in melanoma cells, which is crucial for the activation of the p53 pathway . This phosphorylation event triggers a cascade of downstream effects, including the activation of caspases and the induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects, such as the inhibition of tumor growth in melanoma models . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have also indicated threshold effects, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its involvement in the p53 signaling pathway, where it enhances the phosphorylation of p53 and activates downstream apoptotic processes . Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further affecting cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its biochemical effects, making it a valuable tool in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-ethylcarbazole typically involves the bromination of 9-ethylcarbazole. The process can be summarized as follows:
Starting Material: 9-Ethylcarbazole.
Bromination: The bromination reaction is carried out using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of 9-ethylcarbazole and brominating agents in industrial reactors.
Purification: The crude product is purified through recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-ethylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the electronic properties of the carbazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
3-Bromo-9-ethylcarbazole has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic solar cells, and organic field-effect transistors (OFETs).
Photovoltaics: Employed in the development of organic photovoltaic materials due to its good hole-transport properties.
Fluorescent Probes: Utilized in the design of fluorescent probes and dyes for biological imaging and sensing applications.
Material Science: Investigated for its potential in creating new materials with unique photophysical and electrochemical properties
Comparison with Similar Compounds
- 3-Chloro-9-ethylcarbazole
- 3,6-Dibromo-9-ethylcarbazole
- 3,6-Dibromo-9-methylcarbazole
- 3-Bromocarbazole
- 3,6-Diiodocarbazole
- 9-Ethylcarbazole
- 9-Methylcarbazole
- Carbazole .
Uniqueness: 3-Bromo-9-ethylcarbazole is unique due to the specific positioning of the bromine and ethyl groups, which significantly influence its electronic properties and reactivity. The presence of the bromine atom at the third position makes it a versatile intermediate for further functionalization, while the ethyl group at the ninth position enhances its solubility and processability in organic solvents .
Properties
IUPAC Name |
3-bromo-9-ethylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHYYUDMDADQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347405 | |
| Record name | 3-Bromo-9-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-97-3 | |
| Record name | 3-Bromo-9-ethylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-9-ETHYLCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research primarily focuses on the crystal structure of 3-Bromo-9-ethylcarbazole. Can you elaborate on the significance of understanding the crystal structure of a compound in a broader scientific context?
A1: Understanding the crystal structure of a compound like this compound is crucial for various reasons.
- Structure-Property Relationships: The arrangement of molecules within the crystal lattice directly influences the compound's physical properties, such as melting point, solubility, and stability []. These properties are essential considerations for potential applications.
- Intermolecular Interactions: Crystallographic analysis reveals how molecules interact with each other in the solid state. The paper highlights the role of halogen bonding in the crystal packing of this compound []. These interactions provide insights into the compound's behavior and can guide the design of new materials.
Q2: The study mentions Hirshfeld surface analysis. How does this technique contribute to our understanding of this compound?
A: Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in crystal structures []. By analyzing the Hirshfeld surface of this compound, researchers can identify:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

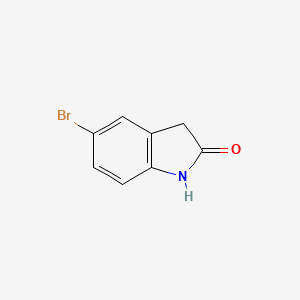

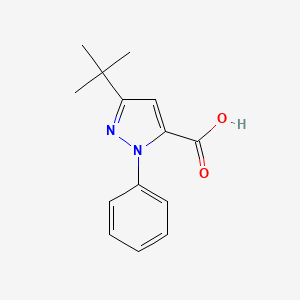
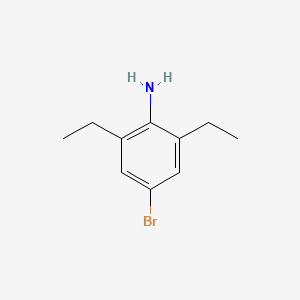


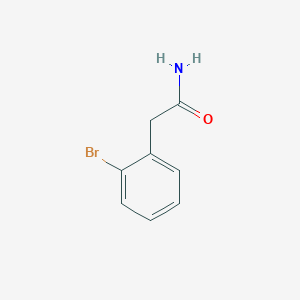

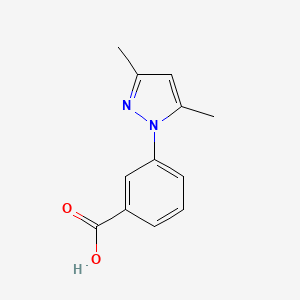

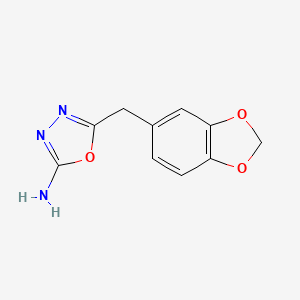
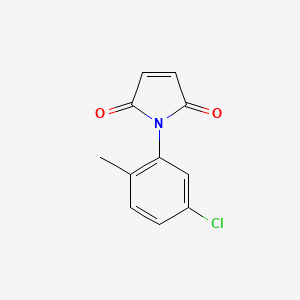

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)
